Zingiberenol
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Overview
Description
Zingiberenol, also known as 4-menthen-8-ol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a ginger and metal tasting compound that can be found in ginger and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
1. Anti-Cancer Potential
Zingiberenol, a component of Zingiber officinale Roscoe (ginger), has shown potential in cancer treatment. α-Zingiberene, extracted from ginger, exhibits cytotoxic effects on various cancer cell lines, including HeLa, SiHa, MCF-7, and HL-60 cells, suggesting its potential as a cancer chemotherapeutic agent (Lee, 2016).
2. Neuroprotective Effects
Studies have indicated the neuroprotective potential of zingiberene. It has shown effectiveness in protecting against hydrogen peroxide-induced toxicity in neuronal cells and could be beneficial in treating neurodegenerative disorders (Toğar et al., 2015).
3. Antioxidant and Anti-inflammatory Properties
This compound exhibits notable antioxidant and anti-inflammatory properties. It has been found to inhibit lipid peroxidation, support the restoration of antioxidant status, and suppress inflammatory markers in various studies, indicating its therapeutic potential in related conditions (Topic et al., 2002).
4. Role in Pheromone Communication
This compound has been identified as a component of the aggregation-sex pheromone of certain insect species, such as Mormidea v-luteum. This discovery highlights its role in chemical communication and potential applications in eco-friendly pest control (Moliterno et al., 2020).
5. Cardioprotective Effects
There is evidence of this compound's cardioprotective effects. It has been shown to modulate physiological changes, decrease lipid peroxidation, and suppress inflammatory markers, indicating its potential in treating cardiovascular diseases (Li et al., 2020).
Properties
CAS No. |
58334-55-7 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4R)-1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3/t13?,14-,15+/m1/s1 |
InChI Key |
VVCHIOKYQRUBED-DMJDIKPUSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)[C@H]1CC[C@@](C=C1)(C)O |
SMILES |
CC(CCC=C(C)C)C1CCC(C=C1)(C)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC(C=C1)(C)O |
Synonyms |
1,10-bisaboladien-3-ol 1-Methyl-4-(6-methyl-5-hepten-2-yl)-2-cyclohexen-1-ol 2-Cyclohexen-1-ol, 4-(1,5-dimethyl-4-hexen-1-yl)-1-methyl- zingiberenol zingiberenol, cis- zingiberenol, trans- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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